9-甲基-9H-噻吨

描述

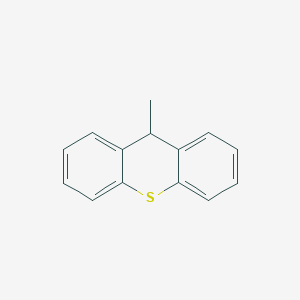

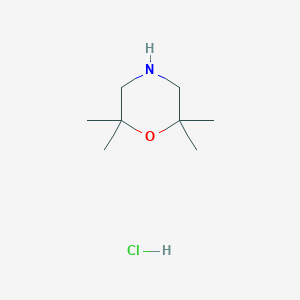

9-methyl-9H-thioxanthene is a derivative of thioxanthone . Thioxanthone is a heterocyclic compound that is a sulfur analog of xanthone . It can be prepared by the reaction of diphenyl sulfide with phosgene in the presence of catalytic aluminium chloride .

Synthesis Analysis

Thioxanthone derivatives bearing strongly electron-donating dialkylamino groups have been synthesized efficiently via the Buchwald−Hartwig, Sonogashira, and Heck reactions . Compounds possessing both one and two donors have been prepared .Molecular Structure Analysis

The molecular structure of 9-methyl-9H-thioxanthene can be analyzed using quantum chemical calculations . Four possible stable conformations of the compound were determined . One of the most interesting structural features of the compound is the intramolecular OH⋯N hydrogen bond .Chemical Reactions Analysis

Thioxanthone, the parent compound of 9-methyl-9H-thioxanthene, has been recognized as a powerful photocatalyst for organic reactions . It plays a unique role in photochemistry, having a high triplet energy and a relatively long triplet lifetime .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-methyl-9H-thioxanthene can be determined through spectroelectrochemical studies . These studies have shown that the compound and its S,S-dioxide exhibit strong absorption in the UV-VIS-NIR wavelength region .科学研究应用

有机反应中的光催化

9-甲基-9H-噻吨和相关的噻吨衍生物因其作为有机反应中光催化剂的重要作用而受到认可。光催化剂是在暴露于光后可以加速化学反应的物质,而它们自身不会发生永久性化学变化。在有机化学中,此类催化剂至关重要,因为它们可以促进各种反应,从而为更有效和可持续地合成复杂有机化合物开辟了途径。如需更深入地了解噻吨在有机化学中作为光催化剂的用途,英国皇家化学学会 (RSC Publishing) 的研究文章“噻吨:一种用于有机反应的强大光催化剂”提供了全面的理解 (DOI: 10.1039/D1OB00221J)。

电活性聚酰亚胺和电致变色应用

9-甲基-9H-噻吨的另一个重要应用,特别是它的衍生物,如 2-甲基-9H-噻吨-9-酮及其 S,S-二氧化物,在于它们作为电活性聚酰亚胺中悬挂基团的前体。这些聚酰亚胺表现出电致变色行为,这对于有机电子学中的应用至关重要。电致变色是指在施加电电压时材料会变色的现象。此特性在开发智能窗户、显示器和电子纸等技术中非常有价值。题为“2-甲基-9H-噻吨-9-酮及其 S,S-二氧化物的还原光谱电化学研究及其分子离子的电子吸收光谱”的研究发表在《物理化学化学物理》上,提供了有关此方面的全面数据和分析 (DOI: 10.1039/D1CP04464H)。

作用机制

未来方向

The future directions of research on 9-methyl-9H-thioxanthene could involve further exploration of its photophysical properties and its potential applications in organic electronics . The use of two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology .

属性

IUPAC Name |

9-methyl-9H-thioxanthene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSZBCZZVNSQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2SC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate](/img/structure/B3245316.png)

![4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-](/img/structure/B3245377.png)